molecular formula C23H21BrN2O3S B2361320 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361479-12-1

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No. B2361320
CAS RN: 361479-12-1
M. Wt: 485.4
InChI Key: VWZJEVCYRKNLEY-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In your compound, various substituents are attached to this basic ring structure, including a 4-bromophenyl group, a 2-methoxyphenyl group, and a tosyl group .


Synthesis Analysis

Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. The synthesis of substituted pyrazoles, like your compound, would involve further reactions to introduce the various substituents .


Molecular Structure Analysis

The molecular structure of your compound would be characterized by the aromatic pyrazole ring, with the various substituents attached at different positions. The presence of these substituents would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The specific reactions that your compound would undergo would depend on the nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by the nature of the substituents. For example, the presence of the bromophenyl and methoxyphenyl groups could increase the compound’s lipophilicity, which could affect its solubility and reactivity .

Scientific Research Applications

Nonlinear Optical Properties

Research has explored the synthesis, structural, and spectroscopic evaluations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a molecule similar to the one . The study focused on its nonlinear optical properties, concluding that the small energy gap between its frontier molecular orbitals is responsible for this activity (Ö. Tamer et al., 2015).

Anticancer Activity

Another study synthesized a series of 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles, similar to the queried compound, showing significant in vitro anticancer activity against some cancer cell lines (Z. Ratković et al., 2016).

Antibacterial Activity

The synthesis of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives demonstrated antibacterial activity against various bacteria, including E. coli and S. aureus. Some derivatives exhibited excellent antibacterial properties, highlighting their potential as antibacterial agents (Ramesh M. Shingare et al., 2017).

Fluorescent Properties

A study on the synthesis, spectral characterization, and fluorescent assessment of 1,3,5-triaryl-2-pyrazoline derivatives, closely related to the target compound, revealed that these compounds exhibit fluorescent properties in the blue region of the visible spectrum (M. Ibrahim et al., 2016).

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new pyrazole derivatives, their chemical reactivity, and their potential biological activity .

properties

IUPAC Name

5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZJEVCYRKNLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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